molecular formula C10H11N3 B11916485 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole

2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole

Cat. No.: B11916485
M. Wt: 173.21 g/mol
InChI Key: BXLAMYZDKMWWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole is a heterocyclic compound that features an indole core fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole can be achieved through a multi-step process involving the formation of the indole core followed by the construction of the imidazole ring. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .

Following the formation of the indole core, the imidazole ring can be constructed through a cyclization reaction. This can be achieved by reacting the indole derivative with appropriate reagents such as aldehydes or ketones in the presence of a catalyst. The reaction conditions often involve heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with a benzene ring fused to a pyrrole ring.

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Tetrahydrocarbazole: A compound with a similar fused ring system but different functional groups.

Uniqueness

2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole is unique due to its specific fusion of the indole and imidazole rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-1,5,6,7-tetrahydropyrrolo[2,3-f]benzimidazole

InChI

InChI=1S/C10H11N3/c1-6-12-9-4-7-2-3-11-8(7)5-10(9)13-6/h4-5,11H,2-3H2,1H3,(H,12,13)

InChI Key

BXLAMYZDKMWWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C3CCNC3=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.